Aristolactam II is a member of the aristolactam family, which are naturally occurring alkaloids derived from plants in the Aristolochia genus. These compounds have garnered significant attention due to their potential biological activities and implications in human health, particularly concerning their mutagenic properties and association with renal toxicity. Aristolactam II is structurally related to aristolochic acids, which are known for their carcinogenic effects and have been implicated in various cases of nephropathy.
Aristolactam II was first isolated from the plant species Aristolochia manshuriensis. This plant has been traditionally used in herbal medicine, but its use has raised concerns due to the toxicity associated with its constituents, including aristolactams. The isolation and characterization of aristolactam II have been pivotal in understanding the biological mechanisms of these compounds and their effects on human health.
Aristolactam II is classified as an aporphine alkaloid. This classification is based on its structural characteristics, which include a phenanthrene chromophore. Aporphine alkaloids are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
The synthesis of aristolactam II can be achieved through several methods, with a notable approach involving a total synthesis that employs innovative synthetic methodologies. Recent studies have demonstrated a two-step synthesis process that includes:
The combination of these methods allows for the efficient construction of aristolactam derivatives from readily available starting materials such as aromatic acids and alkenes, achieving good yields and selectivity .
The molecular structure of aristolactam II features a complex arrangement typical of aporphine alkaloids. It consists of a phenanthrene core with various functional groups that contribute to its biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized aristolactam II.
Aristolactam II undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions highlight the versatility of aristolactam II in synthetic organic chemistry, allowing for the development of diverse derivatives with potential therapeutic applications .
The mechanism by which aristolactam II exerts its biological effects involves metabolic activation followed by interaction with DNA. Upon metabolic activation, aristolactam II can form adducts with DNA bases, leading to mutagenic effects. The formation of these adducts occurs through the generation of reactive intermediates that covalently bind to deoxyadenosine and deoxyguanosine residues in DNA.
Studies have shown that specific adducts formed by aristolactam II can lead to significant cellular damage and have been implicated in carcinogenesis. For instance, 7-(deoxyadenosin-N6-yl)aristolactam II adducts have been identified as key markers for monitoring exposure to this compound in biological samples .
Aristolactam II exhibits notable chemical reactivity due to its electrophilic nature, particularly in forming adducts with nucleophilic sites on biomolecules like DNA. Its stability under various conditions can vary based on environmental factors such as pH and temperature.
Aristolactam II has several scientific applications, primarily in pharmacology and toxicology:
The ongoing research into aristolactams continues to reveal important insights into their biological activities and potential therapeutic applications while also emphasizing the need for caution due to their toxicological profiles .
Aristolactam II (AL-II) is a key lactam metabolite derived from the biotransformation of Aristolochic Acid II (AA-II), a nitrophenanthrene carboxylic acid found in Aristolochia plant species. Its formation and fate involve complex enzymatic pathways that determine its role in detoxification or bioactivation processes.
AA-II undergoes nitroreduction to form AL-II, a detoxification pathway observed across mammalian species. This reductive metabolism converts the nitro group (-NO₂) of AA-II to a lactam (-NH-CO-) structure. In rats, oral administration of AA-II yields AL-II as a minor urinary metabolite (4.6% of dose), with higher fecal excretion (8.9%) [1] [6]. The process proceeds via an intermediate N-hydroxyaristolactam II, which spontaneously rearranges to AL-II. Unlike its analog AAI, AA-II lacks the 8-methoxy group, simplifying its metabolic pathway and favoring lactam formation over oxidative demethylation [3] [10]. Species variations exist: mice and rats show similar AL-II profiles, while guinea pigs, rabbits, dogs, and humans excrete lower or divergent metabolite patterns [1].
Table 1: Metabolic Profiles of AA-II Across Species
Species | Urinary Excretion (%) | Fecal Excretion (%) | Major Metabolites |
---|---|---|---|
Rat | 4.6 | 8.9 | Aristolactam II |
Mouse | Similar to rat | Similar to rat | Aristolactam II |
Human | Not detected | Trace | Unidentified |
NAD(P)H:quinone oxidoreductase (NQO1) is the primary cytosolic enzyme responsible for AA-II reduction. In vitro studies demonstrate that NQO1 reduces AA-II to AL-II via a two-electron transfer, generating the reactive intermediate N-hydroxyaristolactam II [2] [7]. Kinetic analyses reveal lower efficiency for AA-II compared to AAI, with concentrations required for half-maximum DNA binding being 158 µM for AA-II versus 17 µM for AAI [2]. Molecular docking shows AA-II binds less optimally in the NQO1 active site due to steric and electronic differences, explaining its slower reduction rate [2]. NQO1 polymorphisms (e.g., NQO12/2) may influence individual susceptibility to AA-II-associated toxicity by altering enzymatic activity [7].
Table 2: Enzymatic Kinetics of AA Reduction
Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Efficiency (Vmax/Km) |
---|---|---|---|---|
NQO1 | AA-I | 17 | 8.5 | 0.50 |
NQO1 | AA-II | 158 | 6.2 | 0.04 |
Cytochrome P450 isoforms (CYP1A1/2, CYP3A) exhibit a dual role in AA-II metabolism. Under hypoxic conditions, hepatic microsomal CYP1A1/2 catalyzes AA-II reduction to AL-II, albeit less efficiently than for AAI [3] [5]. Conversely, under normoxic conditions, CYP1A1/2 predominantly detoxifies AA-II through oxidation. Induction of CYP1A by 3-methylcholanthrene in mice accelerates AA-II clearance and reduces kidney AL-II levels by 60%, confirming CYP-mediated protection [5] [7]. In human hepatic microsomes, CYP3A contributes significantly to AA-II reduction, while renal CYP-mediated activation is minimal compared to cytosolic NQO1 [7] [10]. This tissue-specific metabolism dictates AL-II formation in target organs.
Table 3: Microsomal Enzyme Contributions to AA-II Metabolism
Enzyme System | Reaction Type | Primary Site | Role in AL-II Formation |
---|---|---|---|
CYP1A1/2 | Oxidation | Liver | Detoxification (minor) |
CYP1A1/2 | Reduction | Liver | Activation (hypoxia) |
CYP3A | Reduction | Liver | Moderate activation |
NADPH:CYP reductase | Reduction | Kidney | Minor activation |
AL-II is a detoxification endpoint with limited DNA-binding capacity. It is excreted primarily via urine and feces as unconjugated lactam or after phase II conjugation. In rats, 8.9% of administered AA-II is excreted as AL-II in feces, while urinary excretion reaches 4.6% [1] [6]. Unlike AAI metabolites, AL-II undergoes minimal further bioactivation; however, trace AL-II-DNA adducts form via peroxidase-mediated reactions [7] [9]. Co-exposure to AA-I and AA-II alters excretion kinetics: AA-I inhibits AA-II oxidation, increasing AL-II formation, while AA-II diverts AA-I toward reduction pathways [10]. Toxicokinetic studies in rats using microdialysis LC-MS/MS show AL-II has a shorter plasma half-life (t1/2 = 1.8 h) than AA-II (t1/2 = 4.2 h), supporting efficient elimination [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7